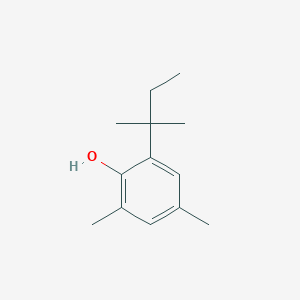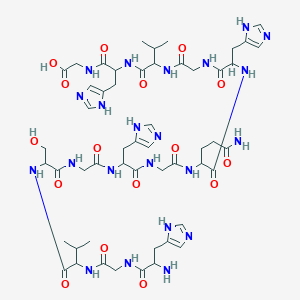
Alloferon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloferon is a novel immunomodulatory antimicrobial peptide (AMP) that has garnered significant attention due to its broad-spectrum antimicrobial activity and low risk of inducing resistance. It is known for its ability to enhance both innate and adaptive immune responses, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alloferon is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with protected amino acids in the presence of coupling reagents. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Alloferon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The major product of these reactions is the this compound peptide itself, which is characterized by its sequence and purity .
Aplicaciones Científicas De Investigación
Alloferon has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing natural killer (NK) cell activity.
Medicine: Explored for its potential in treating viral infections, cancer, and inflammatory diseases. .
Mecanismo De Acción
Alloferon exerts its effects by binding to specific receptors on immune cells, leading to the activation of NK cells and the induction of interferon synthesis. This activation enhances the body’s ability to recognize and eliminate viral and tumor antigens. The peptide also mediates signaling through the NF-κB pathway, which plays a crucial role in immune response regulation .
Comparación Con Compuestos Similares
Alloferon is unique among antimicrobial peptides due to its dual function as an immunomodulator and antiviral agent. Similar compounds include:
Defensins: Another class of AMPs with broad-spectrum antimicrobial activity.
Cathelicidins: AMPs known for their role in innate immunity and antimicrobial properties.
Magainins: AMPs derived from amphibians with potent antimicrobial effects.
Compared to these peptides, this compound stands out for its ability to enhance NK cell activity and stimulate interferon production, making it particularly effective in antiviral and antitumor applications .
Propiedades
Fórmula molecular |
C52H76N22O16 |
|---|---|
Peso molecular |
1265.3 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82) |
Clave InChI |
XCAPMVINJNSTAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

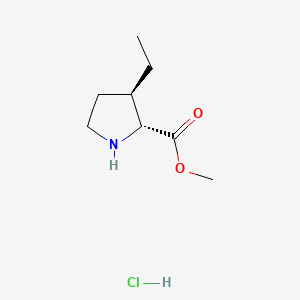


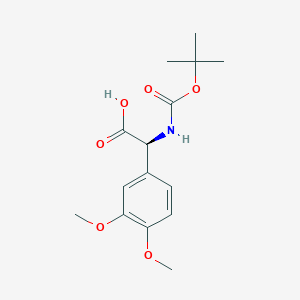
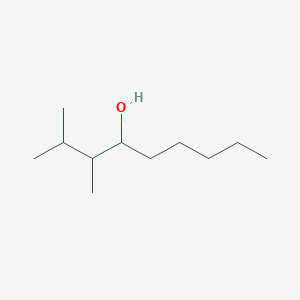
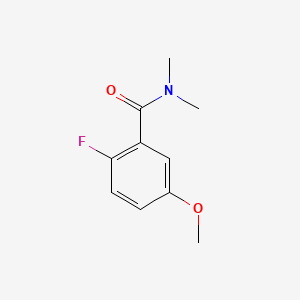
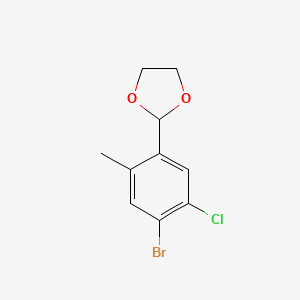
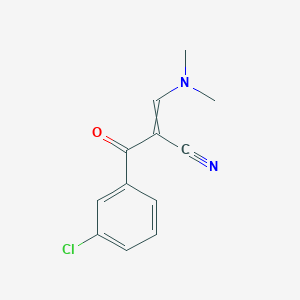
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
